1,2-Dipalmitoyl-3-Arachidonoyl-rac-glycerol
Overview
Description
Preparation Methods
1,2-Dipalmitoyl-3-Arachidonoyl-rac-glycerol can be synthesized through enzymatic methods. One such method involves the use of lipase-catalyzed reactions to incorporate palmitic acid and arachidonic acid into the glycerol backbone . The reaction conditions typically include controlled temperature and pH to optimize the enzyme activity . Industrial production methods may involve similar enzymatic processes but on a larger scale, ensuring high purity and yield of the compound .
Chemical Reactions Analysis
1,2-Dipalmitoyl-3-Arachidonoyl-rac-glycerol undergoes various chemical reactions, including oxidation and hydrolysis . Common reagents used in these reactions include oxidizing agents like potassium permanganate and hydrolyzing agents like sodium hydroxide . The major products formed from these reactions include free fatty acids and glycerol .
Scientific Research Applications
1,2-Dipalmitoyl-3-Arachidonoyl-rac-glycerol has several scientific research applications. In chemistry, it is used as a model compound to study lipid behavior and interactions . In biology, it is studied for its role in cell membrane structure and function . In medicine, it is investigated for its potential therapeutic effects, particularly in relation to inflammation and metabolic disorders . In industry, it is used in the formulation of various lipid-based products .
Mechanism of Action
The mechanism of action of 1,2-Dipalmitoyl-3-Arachidonoyl-rac-glycerol involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways . The molecular targets include membrane-bound enzymes and receptors that are involved in lipid metabolism and inflammatory responses .
Comparison with Similar Compounds
1,2-Dipalmitoyl-3-Arachidonoyl-rac-glycerol can be compared with other triacylglycerols such as 1,2-Dipalmitoyl-3-Oleoyl-rac-glycerol and 1,2-Dipalmitoyl-3-Linoleoyl-rac-glycerol . These compounds differ in the types of fatty acids they contain, which affects their physical and chemical properties . The presence of arachidonic acid in this compound makes it unique due to its role in inflammatory processes and cell signaling .
Properties
IUPAC Name |
2,3-di(hexadecanoyloxy)propyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H98O6/c1-4-7-10-13-16-19-22-25-26-27-28-31-33-36-39-42-45-48-54(57)60-51-52(61-55(58)49-46-43-40-37-34-30-24-21-18-15-12-9-6-3)50-59-53(56)47-44-41-38-35-32-29-23-20-17-14-11-8-5-2/h16,19,25-26,28,31,36,39,52H,4-15,17-18,20-24,27,29-30,32-35,37-38,40-51H2,1-3H3/b19-16-,26-25-,31-28-,39-36- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMDHBKIGZUTJX-MFRLHHNRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)OC(=O)CCCCCCCCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)OC(=O)CCCCCCCCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H98O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
855.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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